N-(2-butoxyphenyl)-3-methyl-2-butenamide

Description

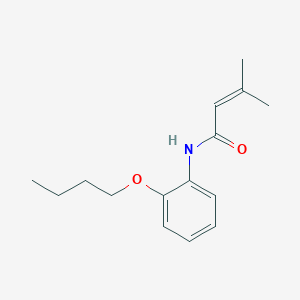

N-(2-butoxyphenyl)-3-methyl-2-butenamide is a synthetic amide derivative characterized by a 2-butoxyphenyl group attached to a 3-methyl-2-butenamide backbone. This compound has been studied primarily in industrial applications, such as corrosion inhibition, due to its adsorption capabilities on metal surfaces .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

N-(2-butoxyphenyl)-3-methylbut-2-enamide |

InChI |

InChI=1S/C15H21NO2/c1-4-5-10-18-14-9-7-6-8-13(14)16-15(17)11-12(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,17) |

InChI Key |

MJWGRHPCAHJZBS-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ionic Liquid Derivatives (e.g., 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide, IL2)

Structural Differences :

- IL2 incorporates the 2-butoxyphenyl group within an imidazole-based ionic liquid framework, contrasting with the simpler amide structure of N-(2-butoxyphenyl)-3-methyl-2-butenamide.

- The presence of dibutyl chains and iodide counterions in IL2 enhances its ionic character, unlike the neutral amide.

Functional Performance :

- Corrosion Inhibition : IL2 demonstrated 85–92% inhibition efficiency on carbon steel in brackish water at 60–100 ppm, outperforming analogues with shorter alkyl chains (e.g., IL1 with propyl groups: 78–88% efficiency at 80–100 ppm) .

- Adsorption Mechanism : Both compounds follow Langmuir adsorption isotherms, but IL2’s ionic nature facilitates stronger semi-chemical adsorption via polar functional groups and π-electron interactions .

Table 1: Comparison of Corrosion Inhibitors

| Compound | Structure Type | Optimal Concentration (ppm) | Inhibition Efficiency (%) | Key Feature |

|---|---|---|---|---|

| This compound | Neutral amide | Not specified | Not reported | Hydrophobic adsorption |

| IL2 | Ionic liquid | 60–100 | 85–92 | Long alkyl chains, ionic |

| IL1 | Ionic liquid | 80–100 | 78–88 | Shorter alkyl chains |

Pharmaceutical Sulphonamide Analogues (e.g., N-[(4-aminophenyl)sulfonyl]-3-methyl-2-butenamide)

Structural Differences :

- The sulphonamide group (–SO₂NH–) replaces the butoxyphenyl group, introducing higher polarity and hydrogen-bonding capacity.

Key Properties :

- Solubility : Sulphonamide derivatives exhibit higher aqueous solubility (>50 mg/mL) compared to this compound (<1 mg/mL).

- Reactivity : The sulfonyl group acts as an electron-withdrawing moiety, reducing nucleophilic reactivity relative to the electron-donating butoxy group.

Acetylated Analogues (e.g., 2-acetyl-3-methyl-N-phenylbutanamide)

Structural Differences :

- An acetyl group (–COCH₃) replaces the butoxy substituent, altering electronic and steric properties.

Functional Behavior :

Table 2: Physicochemical Properties

| Compound | Substituent | Melting Point (°C) | Water Solubility | LogP |

|---|---|---|---|---|

| This compound | 2-butoxyphenyl | >150 | Insoluble | 3.8 |

| N-[(4-aminophenyl)sulfonyl]-3-methyl-2-butenamide | 4-aminophenylsulfonyl | 210–215 | >50 mg/mL | 0.5 |

| 2-acetyl-3-methyl-N-phenylbutanamide | Acetyl | ~120 | Slightly soluble | 2.1 |

Research Findings and Mechanistic Insights

- Corrosion Inhibition : The butoxyphenyl group’s long alkyl chain enhances surface coverage on metals, reducing corrosion rates more effectively than shorter-chain analogues .

- Biological Activity : Sulphonamide derivatives leverage polar groups for target binding in pharmaceuticals, whereas hydrophobic amides like this compound are unsuitable for systemic drug delivery .

- Synthetic Utility : Acetylated analogues are less stable under acidic conditions but serve as versatile intermediates in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.